V1A Receptor Agonist Potency: Ornipressin vs. Terlipressin
Ornipressin demonstrates high potency and selectivity for the vasopressin V1A receptor, a key driver of vasoconstriction. In reporter gene assays using HEK293 cells expressing human receptors, ornipressin activated V1A with an EC50 of 0.69 nM, whereas terlipressin is a prodrug that requires metabolic activation and has a lower potency at the receptor level [1]. This direct receptor activation profile differentiates ornipressin for applications requiring rapid onset.
| Evidence Dimension | V1A Receptor Activation Potency |
|---|---|
| Target Compound Data | EC50 = 0.69 nM (human V1A) |
| Comparator Or Baseline | Terlipressin: Prodrug; no direct EC50 due to requirement for metabolic activation. |
| Quantified Difference | Ornipressin is a direct agonist with nanomolar potency; terlipressin's activity depends on conversion to lysine vasopressin. |
| Conditions | HEK293 cells expressing human vasopressin V1A receptor (reporter gene assay). |
Why This Matters
Direct receptor activation supports research into acute vascular responses, whereas terlipressin's delayed onset limits its utility in such models.
- [1] GlpBio. Ornipressin (acetate) - Technical Datasheet (EC50 values). View Source
